molecular formula C15H9Cl3O B3036409 (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 341965-90-0

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No. B3036409
CAS RN: 341965-90-0
M. Wt: 311.6 g/mol
InChI Key: AMGBLZXMRBTAOL-FPYGCLRLSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, also known as 4-Chloro-2,5-dichlorophenylprop-2-en-1-one, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 315.94 g/mol and a melting point of 95-96 °C. This compound has been studied extensively due to its various applications in science, technology, and medicine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chalcone Derivatives Synthesis and Structure : Chalcone derivatives similar to (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one have been synthesized using the Claisen-Schmidt condensation reaction. These compounds were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into their molecular structure and intermolecular interactions, including hydrogen bonds and weak intermolecular interactions like C-H⋯O and C-F⋯π (Salian et al., 2018).

  • Crystallography and Hydrogen Bonding : Studies have shown that molecules of similar compounds are linked into centrosymmetric dimers via O-H⋯O hydrogen bonding, with additional π-π stacking interactions observed between benzene rings (Yathirajan et al., 2007).

Molecular Properties and Analysis

  • Spectroscopic Characterization and Antimicrobial Study : Spectroscopic techniques such as FT-IR, UV-visible, and NMR have been used to characterize similar compounds. These studies also include antimicrobial activity screening, demonstrating moderate activity against selected pathogens (Sadgir et al., 2020).

  • Vibrational Frequencies and Hyperpolarizability : Detailed vibrational frequency analysis using HF and DFT methods and first hyperpolarizability studies have been conducted. These studies help in understanding the molecular stability and charge transfer within the molecule, contributing to research in molecular electronics (Mary et al., 2015).

Crystal Structure and Interaction Analysis

  • X-ray Diffraction and Interaction Energetics : X-ray diffraction methods have been used to elucidate crystal structures, revealing the presence of various intermolecular interactions. The nature and energetics of these interactions have been characterized using specific software, contributing to the understanding of crystal engineering (Salian et al., 2016).

  • Molecular Conformation and Electronic Studies : Extensive studies on molecular conformation, electronic properties, and chemical reactivity using density functional theory (DFT) have been performed. These include analyses of bond lengths, angles, and electronic parameters, providing insights into the molecule's behavior in various environments (Adole et al., 2020).

Nonlinear Optical Properties and Biological Profiling

  • Nonlinear Optical Chalcone Co-Crystal : Single crystals of similar compounds have been studied for their nonlinear optical (NLO) characteristics. These studies focus on the synthesis and characterization of crystals with high efficiency for NLO applications, demonstrating their potential in optical technologies (D’silva et al., 2011).

  • Biological Profiling and Solvent-Electronic Studies : Detailed biological profiling, including molecular docking with specific inhibitors, has been performed. This is coupled with solvent-electronic studies using different theoretical methods to understand the compound's interaction with biological molecules (Thamarai et al., 2020).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBLZXMRBTAOL-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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